molecular formula C14H9BrN2OS B5772291 (E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide

Cat. No.: B5772291
M. Wt: 333.20 g/mol
InChI Key: ICLVYVHLMCOWNJ-CSKARUKUSA-N
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Description

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle that is known for its aromatic properties and is widely used in the synthesis of various organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide can be achieved through a multi-step process. One common method involves the reaction of 5-bromothiophene-2-carbaldehyde with malononitrile in the presence of a base to form the corresponding cyano derivative. This intermediate is then reacted with N-phenylprop-2-enamide under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyano group and the bromine atom in the structure enhances its binding affinity to these targets. The exact pathways involved in its mechanism of action depend on the specific biological context in which it is studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(5-bromothiophen-2-yl)-N-(4-phenylpiperazin-1-yl)methanimine
  • (E)-N1-((5-bromothiophen-2-yl)methylene)-N2-(2-((E)-((5-bromothiophen-2-yl)-methylene amino)ethyl ethane-1,2-diamine

Uniqueness

Compared to similar compounds, (E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide stands out due to its unique combination of functional groups. The presence of both the cyano and bromine groups in the thiophene ring provides distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)-2-cyano-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-13-7-6-12(19-13)8-10(9-16)14(18)17-11-4-2-1-3-5-11/h1-8H,(H,17,18)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLVYVHLMCOWNJ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(S2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(S2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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